Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside
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Overview
Description
Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside is a versatile chemical compound widely used in scientific research. Its unique properties make it valuable for studying carbohydrate chemistry, drug development, and glycosylation processes. This compound is also renowned for its multifaceted utility in combating diverse ailments, including cancer and inflammatory disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside typically involves the benzoylation of methyl 4-deoxy-4-chloro-alpha-D-glucopyranoside. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale benzoylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azido or thiol derivatives.
Hydrolysis: The major products are the deprotected hydroxyl groups of the glucopyranoside.
Scientific Research Applications
Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside is extensively used in scientific research for various applications:
Chemistry: Studying carbohydrate chemistry and glycosylation processes.
Biology: Investigating the substrate specificity of transferase enzymes involved in glycoprotein biosynthesis.
Medicine: Exploring its therapeutic potential in treating cancer and inflammatory disorders.
Industry: Used in the synthesis of complex carbohydrate-based pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s benzoyl groups facilitate its binding to enzymes involved in glycosylation, thereby modulating their activity. The chlorine atom can participate in substitution reactions, altering the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside
- Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
Uniqueness
Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity compared to its fluoro and benzyl analogs. This uniqueness makes it particularly valuable for specific biochemical and medicinal applications.
Properties
Molecular Formula |
C28H25ClO8 |
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Molecular Weight |
524.9 g/mol |
IUPAC Name |
(4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl)methyl benzoate |
InChI |
InChI=1S/C28H25ClO8/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3 |
InChI Key |
UEIVKNTXZOYDEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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